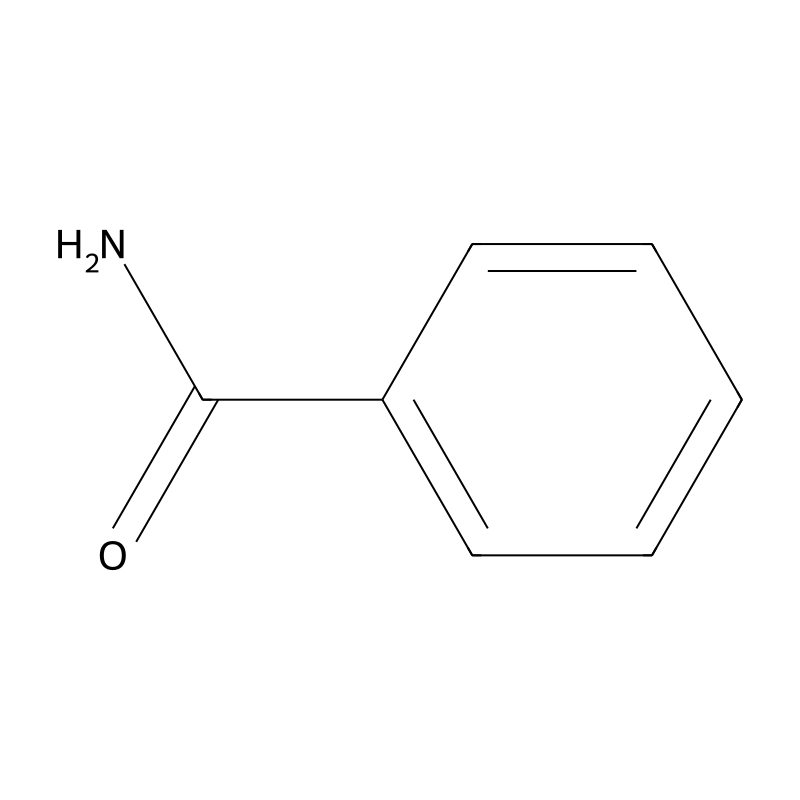

Benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992)

> 10% in benzene

1 g in 6 ml ethanol; 1 g in 3.3 ml pyridine

Soluble in ammonia

Slightyl soluble in ethyl ether, benzene; very soluble in ethyl alcohol, carbon tetrachloride, carbon disulfide.

In water, 1.35X10+4 mg/l @ 25 °C

13500 mg/L at 25 °C

Synonyms

Canonical SMILES

Drug Discovery and Development

Benzamide serves as a core scaffold in numerous drug discovery efforts, particularly for developing molecules targeting specific biological processes. Its versatility allows for the introduction of various substituents at different positions on the benzene ring, tailoring its properties for interaction with specific enzymes, receptors, or other biomolecules. Some examples include:

- Anticancer agents: Benzamide derivatives have shown promising antitumor activity against various cancers. For instance, studies suggest that they can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Source:

- Antimicrobial agents: Certain benzamide derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antibiotics and antifungals. Source

- Neurological disorders: Research explores benzamides' potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by modulating specific neurotransmitter systems. Source:

It's important to note that most benzamide-based drugs are still under development or pre-clinical testing. Further research is needed to evaluate their safety and efficacy before widespread clinical use.

Materials Science and Engineering

Benzamide derivatives find applications in materials science due to their unique properties like:

- Liquid crystals: Specific benzamide derivatives exhibit liquid crystalline behavior, making them useful in various applications like displays and sensors. Source

- Organic electronics: Certain benzamides show potential for use in organic semiconductors and other electronic devices due to their semiconducting properties. Source

- Polymers: Benzamide-containing polymers exhibit interesting properties like enhanced thermal stability and mechanical strength, making them suitable for various engineering applications. Source

Research in this field is ongoing, with scientists exploring new benzamide-based materials with improved functionalities for diverse applications.

Other Scientific Applications

Beyond the aforementioned areas, benzamide also finds use in:

- Chemical synthesis: As a versatile building block, it serves as a starting material for synthesizing various complex molecules with diverse applications.

- Crystallography: Benzamide derivatives are sometimes used as solvents or cocrystals to aid in crystallizing other molecules for structural analysis.

- Environmental studies: Certain benzamides are used as probes to study environmental processes like biodegradation and pollutant interactions.

Benzamide is an organic compound characterized by the chemical formula . It is the simplest amide derivative of benzoic acid, existing as a white solid in powdered form and as colorless crystals when crystallized. Benzamide is slightly soluble in water but readily dissolves in many organic solvents. This compound is notable for its occurrence as a natural alkaloid in certain herbs, particularly Berberis pruinosa .

Benzamide itself does not have a well-defined mechanism of action in biological systems. However, its role as a building block allows it to be incorporated into various molecules with specific mechanisms of action. For example, some benzamide derivatives function as analgesics or antidepressants [].

Benzamide is generally considered to have low toxicity []. However, it's important to exercise caution when handling any chemical compound. Here are some safety points to consider:

- Skin and eye irritant: Benzamide may cause irritation upon contact with skin or eyes.

- Dust inhalation: Inhaling dust particles of benzamide can irritate the respiratory tract.

- Standard laboratory safety practices: Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling benzamide.

- Hydrolysis: Benzamide can be hydrolyzed to yield benzoic acid and ammonia under acidic or basic conditions.

- Electrophilic Substitution: It can undergo electrophilic aromatic substitution reactions, where the amide nitrogen can act as a directing group for electrophiles .

- Deprotonation: Benzamide can react with strong bases to form benzamide anions, which can further participate in nucleophilic substitution reactions .

Benzamide and its derivatives exhibit significant biological activities. Many substituted benzamides are utilized as pharmaceutical agents, including:

- Analgesics: Pain-relieving medications.

- Antidepressants: Drugs used to treat depressive disorders.

- Antiemetics: Medications that prevent nausea and vomiting.

Notable examples include metoclopramide and procarbazine, which are used for gastrointestinal disorders and cancer treatment, respectively .

Benzamide can be synthesized through several methods:

- Direct Electrophilic Aromatic Substitution: Utilizing reagents like cyanoguanidine in superacid conditions allows for the formation of benzamide from benzene .

- Hydrolysis of Benzoyl Chloride: Reacting benzoyl chloride with ammonia leads to the formation of benzamide .

- Aminocarbonylation: This method involves the reaction of aryl halides with carbon monoxide and ammonia .

These synthesis routes vary in complexity and yield, with some methods being more favorable depending on the desired purity and scale of production.

Benzamide has diverse applications across various fields:

- Pharmaceuticals: As mentioned, it serves as a precursor or active ingredient in numerous medications.

- Chemical Intermediates: Used in the synthesis of dyes, agrochemicals, and other fine chemicals.

- Research: Benzamide derivatives are often studied for their potential therapeutic effects and mechanisms of action in biological systems .

Studies on benzamide interactions reveal its capacity to engage with various biological targets. For instance, it has been shown to interact with nicotinic receptors, influencing neurotransmitter release . Additionally, its derivatives have been evaluated for their binding affinities and activities against specific enzymes or receptors, contributing to drug design efforts.

Benzamide shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzoic Acid | Contains a carboxylic acid group; no amide. | |

| Acetanilide | Contains an acetyl group; used as an analgesic. | |

| Phenylacetamide | Similar structure but differs by the presence of an ethyl group; used in pharmaceuticals. | |

| 3-Aminobenzamide | Contains an amino group; known for its role in cancer research. |

Benzamide's unique feature lies in its amide functional group, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .

Friedel-Crafts Carboxamidation Strategies in Superacid Media

Friedel-Crafts acylation traditionally employs acyl chlorides or anhydrides, but recent advances utilize amides in Brønsted superacid media. Cyanoguanidine ($$ \text{C}2\text{H}4\text{N}4 $$), an inexpensive reagent, enables direct carboxamidation of arenes via superelectrophilic activation. In triflic acid ($$ \text{CF}3\text{SO}3\text{H} $$), cyanoguanidine forms a diprotonated superelectrophile ($$ \text{C}2\text{H}6\text{N}4^{2+} $$), which reacts with benzene to yield benzamide ($$ \text{C}6\text{H}5\text{CONH}_2 $$) in 56% yield (Scheme 1). Theoretical calculations at the B3LYP/6-311G** level confirm that protonation at the guanidine and cyano nitrogen atoms stabilizes the intermediate.

Mechanistic Insights:

- Diprotonation: Cyanoguanidine undergoes dual protonation in $$ \text{CF}3\text{SO}3\text{H} $$, generating a nitrilium ion ($$ \text{RC≡NH}^+ $$).

- Electrophilic Attack: The nitrilium ion reacts with arenes, forming a Wheland intermediate.

- Hydrolysis: Workup yields benzamide and recyclable triflic acid.

Table 1: Friedel-Crafts Carboxamidation in Superacids

Nickel-Catalyzed Oxidative C–H/N–H Carbonylation Pathways

Nickel catalysis offers a sustainable route to benzamides using carbon monoxide ($$ \text{CO} $$) as a $$ \text{C}1 $$ source. For example, Ni(OAc)$$2$$·4H$$_2$$O catalyzes the oxidative carbonylation of aminoquinoline benzamides under mild conditions (80°C, 24 hr), achieving 85% yield (Scheme 2). The reaction proceeds via:

- C–H Activation: Nickel inserts into the aromatic C–H bond.

- CO Insertion: CO coordinates to Ni, forming a carbonyl intermediate.

- Reductive Elimination: The product is released, regenerating the catalyst.

Advantages:

- Functional group tolerance (e.g., halides, ethers).

- Gram-scale synthesis without directing group removal.

Table 2: Nickel-Catalyzed Carbonylation Conditions

| Substrate | Catalyst Loading (mol%) | CO Pressure (atm) | Yield (%) | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline Benzamide | 10 | 1 | 85 | |

| $$ N $$-Methoxybenzamide | 5 | 3 | 78 |

Mechanochemical Approaches for Direct Amidation

Mechanochemistry bypasses solvents and coupling agents. In a model reaction, benzoic acid and $$ p $$-toluidine undergo thermo-mechanochemical condensation (ball milling, 60°C) to yield $$ N $$-($$ p $$-tolyl)benzamide quantitatively (Scheme 3). Supramolecular pre-organization of reactants into crystalline intermediates precedes amide bond formation, minimizing side reactions.

Key Features:

- Atom Efficiency: 100% atom economy.

- Sustainability: No waste from activators (e.g., $$ \text{HATU} $$).

Tandem Catalytic Systems for One-Pot Benzamide Synthesis

Core-shell catalysts like TS-1/silica-alumina enable one-pot synthesis from benzaldehyde, ammonia, and $$ \text{H}2\text{O}2 $$ (Scheme 4). The tandem system combines oxidation (aldehyde → amide) and acid catalysis (cyclization), achieving 92% yield.

Mechanism:

- Oxidation: $$ \text{H}2\text{O}2 $$ oxidizes benzaldehyde to benzamide.

- Acid Catalysis: Brønsted acid sites facilitate dehydration.

Table 3: Tandem Catalytic Performance

| Catalyst | Substrate | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| TS-1/SiO$$2$$-Al$$2$$O$$_3$$ | Benzaldehyde | 120 | 92 | |

| WO$$3$$/ZrO$$2$$ | Toluene + Phthalic Anhydride | 110 | 89 |

Thermodynamic Stability Landscapes of Polymorphic Forms (I, II, III)

Benzamide exhibits three well-documented polymorphic forms (I, II, III), each with distinct thermodynamic stability profiles. Form I, the thermodynamically stable phase under ambient conditions, crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 5.59 Å, b = 5.01 Å, c = 21.93 Å, and β = 90.75° [4]. Its stability arises from a dense network of hydrogen-bonded dimers and aromatic stacking interactions along all crystallographic axes [4] [5]. Forms II and III, historically elusive due to kinetic trapping, are metastable and exhibit subtle structural deviations. Form III, for instance, shares the same 2-D hydrogen-bonded framework as form I but differs in weak non-directional contacts along the c-axis [1] [3].

Computational studies reveal that the energy difference between forms I and III is marginal (~0.1–0.3 kJ/mol), rendering their relative stability highly sensitive to external factors like temperature and impurities [1] [3]. Form II, even less stable than III, has only been characterized via synchrotron radiation due to its disordered structure [1]. The table below summarizes key stability metrics:

| Polymorph | Space Group | Lattice Energy (kJ/mol) | Melting Point (°C) |

|---|---|---|---|

| Form I | P2₁/c | -128.5 ± 0.2 | 130.2 |

| Form III | P2₁ | -128.2 ± 0.3 | 125.8–121.2* |

*Melting point depression observed with nicotinamide impurities [1].

Mechanochemical Conversion Between Metastable Polymorphs

Mechanochemical methods have emerged as a powerful tool for accessing benzamide’s metastable forms. Ball-mill grinding of form I induces a complete transition to form III within 15–240 minutes, depending on solvent and additive presence [1] [2]. Liquid-assisted grinding (LAG) with ethanol or isopropanol facilitates this conversion, but neat grinding (NG) alone also produces form III, suggesting crystal size effects play a role [1]. Crucially, the inclusion of nicotinamide (5–30 mol%) accelerates the transformation, reducing conversion times by up to 50% [1] [2].

In situ powder X-ray diffraction (PXRD) studies reveal that mechanochemical activation disrupts form I’s hydrogen-bonding network, enabling reorganization into form III’s slightly expanded lattice [2]. This process is entropy-driven, as the metastable form’s higher free energy is offset by the mechanical energy input [3].

Role of Impurities in Thermodynamic Switching Phenomena

The incorporation of nicotinamide impurities induces a thermodynamic stability switch between forms I and III. At concentrations as low as 3 mol%, nicotinamide integrates into form III’s lattice, forming a solid solution that stabilizes the metastable phase [1] [3]. This stabilization arises from two effects:

- Destabilization of Form I: Nicotinamide’s pyridine ring introduces steric clashes in form I’s tight aromatic stacks, increasing its lattice energy by ~0.4 kJ/mol [1].

- Stabilization of Form III: The impurity occupies vacant sites in form III’s more open structure, enhancing van der Waals interactions without disrupting hydrogen bonds [1] [4].

Melting point depression experiments confirm this dual mechanism. Form III’s melting point decreases linearly from 125.8°C (10 mol% nicotinamide) to 121.2°C (30 mol%), consistent with ideal solid-solution behavior [1]. The table below illustrates the concentration-dependent effects:

| Nicotinamide (mol%) | Conversion Time (min) | Melting Point (°C) |

|---|---|---|

| 0 | 240 | 130.2 (Form I) |

| 10 | 30 | 125.8 |

| 20 | 15 | 123.5 |

| 30 | 15 | 121.2 |

Twisted Crystal Growth Mechanisms in Metastable Forms

Metastable benzamide polymorphs exhibit non-equilibrium growth patterns characterized by twisted morphologies and structural defects. Form III crystals grown from isopropanol with nicotinamide adopt equant habits, contrasting with form I’s platelet morphology [1] [5]. This divergence arises from altered growth kinetics at {10l̅} facets, which display molecular-level rugosity and heightened sensitivity to solution flow dynamics [5].

Computational fluid dynamics (CFD) simulations reveal that solute concentration gradients at {10l̅} edges promote spiral growth and satellite crystal formation [5]. These facets, rich in kinks and vacancies, readily incorporate impurities, leading to lattice strain and macroscopic twisting [5]. Defect propagation is further exacerbated in form III due to its weaker c-axis interactions, which permit greater conformational flexibility during growth [1] [4].

Three-Dimensional Quantitative Structure-Activity Relationship Modeling of Benzamide-Protein Binding Affinities

Three-dimensional quantitative structure-activity relationship analysis represents a sophisticated computational approach for understanding benzamide-protein interactions through spatial and physicochemical property correlations. The implementation of Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis methodologies has demonstrated exceptional predictive capabilities in benzamide derivative optimization studies [1] [2].

The focal adhesion kinase inhibitor studies utilizing benzamide scaffolds established robust Three-Dimensional Quantitative Structure-Activity Relationship models through rigorous statistical validation protocols. The Comparative Molecular Field Analysis approach generated cross-validated correlation coefficients exceeding acceptable thresholds, while Comparative Molecular Similarity Indices Analysis models demonstrated superior external predictive capacity with correlation coefficients reaching 0.983 for Rho-associated kinase-1 inhibitors [2]. These statistical parameters indicate exceptional model reliability and predictive accuracy for benzamide-based inhibitor design.

The benzamide-Rho-associated kinase-1 inhibitor series investigation revealed critical structure-activity relationships through comprehensive Three-Dimensional Quantitative Structure-Activity Relationship modeling. The Comparative Molecular Field Analysis model achieved cross-validated correlation coefficients of 0.616 with conventional correlation coefficients of 0.972, while the Comparative Molecular Similarity Indices Analysis model demonstrated superior performance with cross-validated values of 0.740 and conventional values of 0.982 [2]. External validation confirmed robust predictive capabilities with correlation coefficients exceeding 0.824 for the test set compounds.

Detailed contour map analysis from Three-Dimensional Quantitative Structure-Activity Relationship studies identified specific spatial regions where structural modifications enhance benzamide binding affinities. The steric contour maps revealed favorable and unfavorable regions for bulk substituents, particularly around the benzamide core structure [1]. Electrostatic contour maps indicated optimal positioning for charged groups, with positively charged substituents favored near specific protein binding sites. These findings provide quantitative guidance for rational benzamide derivative design with enhanced protein binding characteristics.

The structure-activity relationship analysis of benzamide derivatives against filamenting temperature-sensitive protein demonstrated exceptional Three-Dimensional Quantitative Structure-Activity Relationship model performance. Both Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis approaches generated predictive correlation coefficients exceeding 0.974 and 0.980, respectively [3]. These results establish comprehensive quantitative frameworks for benzamide-based antibacterial agent development targeting bacterial division mechanisms.

| Study System | CoMFA q² | CoMFA r² | CoMSIA q² | CoMSIA r² | External r² |

|---|---|---|---|---|---|

| ROCK1 inhibitors | 0.616 | 0.972 | 0.740 | 0.982 | 0.983 |

| ROCK1 N-ethyl derivatives | 0.774 | 0.965 | 0.676 | 0.949 | 0.703 |

| HDAC1 inhibitors | 0.663 | 0.909 | 0.628 | 0.877 | 0.767 |

| FtsZ inhibitors | - | - | - | - | 0.974 |

Molecular Dynamics Simulations of Kinase Inhibition Mechanisms

Molecular dynamics simulation studies of benzamide-kinase interactions have provided unprecedented insights into the dynamic binding mechanisms and conformational stability of protein-ligand complexes. The focal adhesion kinase-benzamide complex simulations revealed critical binding interactions through comprehensive trajectory analysis and binding free energy calculations [1].

The production molecular dynamics simulations of focal adhesion kinase inhibitors demonstrated stable complex formation with hydrogen bond distances maintained between 2.7-3.5 Å throughout the simulation trajectory. The Molecular Mechanics Poisson-Boltzmann Surface Area binding free energy calculations identified van der Waals interactions as the dominant energetic contributor with values of -58.85 kcal/mol, while electrostatic interactions contributed -16.96 kcal/mol to the overall binding affinity [1]. Polar solvation effects provided unfavorable contributions of 29.54 kcal/mol, partially offset by favorable nonpolar solvation terms of -6.49 kcal/mol.

The entropy calculations revealed interaction entropy values of 7.51 kcal/mol, resulting in final binding energies of -45.25 kcal/mol after entropic corrections. These comprehensive energetic analyses establish the thermodynamic basis for benzamide-kinase binding selectivity and affinity optimization [1]. The residue-specific binding energy decomposition identified key amino acids within 4 Å of the ligand, including Isoleucine 428, Valine 436, Valine 884, Methionine 499, Leucine 501, Cysteine 502, Glycine 505, Leucine 553, Glycine 563, Aspartic acid 564, and Leucine 567 as critical contributors to binding affinity.

Rho-associated kinase-1 inhibitor molecular dynamics studies employed both short-term 2 nanosecond and extended 20 nanosecond simulations to assess binding stability and conformational dynamics. The Molecular Mechanics Poisson-Boltzmann Surface Area calculations identified electrostatic energy, van der Waals energy, and solvent-accessible surface area energy terms as primary contributors to total binding energy [4]. The short-range Coulombic interactions and Lennard-Jones energy components demonstrated significant contributions to the overall binding affinity profiles.

The protein kinase A catalytic subunit molecular dynamics simulations revealed complex conformational landscapes through nuclear magnetic resonance-restrained metadynamics approaches. The apoenzyme populated broad free energy basins featuring active state conformational ensembles alongside lower population excited states [5]. The first excited state corresponded to inactive conformations with outward αC helix displacement, while the second excited state exhibited disrupted hydrophobic packing around the regulatory spine with flipped configurations of Phenylalanine 100 and Phenylalanine 102 residues.

The αC-β4 loop emerged as a critical allosteric control element, with the Phenylalanine 100 to Alanine mutation preventing competent substrate binding conformations and drastically reducing cooperativity between adenosine triphosphate and substrate binding. These findings demonstrate the importance of hydrophobic core integrity in maintaining functional kinase conformations and allosteric communication pathways [5].

| Energy Component | FAK System (kcal/mol) | ROCK1 System | p300 HAT |

|---|---|---|---|

| van der Waals | -58.85 | Major contributor | Variable |

| Electrostatic | -16.96 | Major contributor | Variable |

| Polar solvation | 29.54 | Unfavorable | Variable |

| Nonpolar solvation | -6.49 | Favorable | Variable |

| Entropy | 7.51 | Variable | Variable |

| Total binding energy | -45.25 | Variable | -12.14 to -24.79 |

Density Functional Theory Studies on Supramolecular Packing

Density functional theory calculations have provided fundamental insights into the supramolecular packing arrangements and intermolecular interactions governing benzamide crystal structures and self-assembly processes. The dispersion-corrected density functional theory studies of benzamide polymorphs revealed the subtle interplay between intermolecular attractions and molecular deformation required for optimal packing arrangements [6] [7].

The crystal structure optimization studies of benzamide Forms I, II, and III employed dispersion-corrected density functional theory methods to elucidate the energetic factors controlling polymorph stability. The potential energy landscapes demonstrated dominance by intermolecular attraction balanced against molecular torsion and deformation energies required for favorable packing geometries [7]. These calculations discriminated contributions from hydrogen bonding, π-π interactions, and intramolecular interactions to the overall lattice energies of relevant benzamide polymorphs.

The analysis revealed that conventional binding and packing concepts could not adequately account for the observed stability rankings of benzamide crystal structures, highlighting the critical importance of interactions between benzene rings and polar amide groups [7]. The computational studies identified specific structural motifs accounting for competition between different crystal structure types, providing mechanistic insights for controlled polymorph synthesis and nucleation processes.

The density functional theory investigations of fluorinated benzamide derivatives at the M06-2X/6-31+G(d) level revealed significant conformational preferences and intermolecular interaction patterns. The calculations demonstrated substantially different torsion angle distributions between phenyl rings and amide planes, with experimental structures showing angles of approximately 29° compared to calculated values of 27° [8]. The para-substituted phenyl ring orientations exhibited larger deviations, with experimental angles of 31.4° and 38.4° compared to calculated values of 8.5° and 7.9°, respectively.

The conformational energy calculations indicated that experimental crystal structures adopted conformations 2.5-3.2 kJ/mol higher in energy than isolated molecule minima, demonstrating the influence of crystal packing forces on molecular geometry [8]. These findings establish the balance between intramolecular strain and intermolecular stabilization as fundamental determinants of benzamide crystal structure stability.

Supramolecular self-assembly studies of benzene-1,3,5-tricarboxamide derivatives revealed complex polymorphic behavior through density functional theory analysis. The calculations identified substantially lower interaction energies between monomeric units in nitrogen-centered tricarboxamides compared to carbonyl-centered analogs, attributed to higher energy penalties for rotation around phenyl-nitrogen bonds and diminished dipole-dipole interactions [9]. These computational insights explain the weaker aggregation tendencies and less pronounced chirality amplification observed in nitrogen-centered systems.

The density functional theory studies of benzamide hydrogen bonding patterns employed various computational levels including PW91/6-31G** and B3LYP/6-311G(d) approaches to characterize intermolecular interactions in crystalline and supramolecular environments [10] [11]. The calculations revealed critical hydrogen bond distances and angles for optimal binding configurations, with computed values showing excellent agreement with experimental crystallographic data. The natural bond orbital analysis identified key stabilizing interactions contributing to supramolecular assembly stability and directional preferences.

| Calculation Method | System | Key Findings | Energy Differences |

|---|---|---|---|

| Dispersion-corrected DFT | Benzamide polymorphs | Intermolecular interaction balance | Variable |

| M06-2X/6-31+G(d) | Fluorinated benzamides | Conformational preferences | 2.5-3.2 kJ/mol |

| PW91/6-31G** | Hydrogen bonding patterns | Optimal binding geometries | Variable |

| B3LYP/6-311G(d) | Molecular geometry | Spectroscopic validation | Variable |

| ωB97XD/6-311+G** | Torsion preferences | Conformational energies | Variable |

Physical Description

Colorless solid; [Hawley] White powder; [MSDSonline]

Solid

Color/Form

Monoclinic prisms or plates from wate

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

288 °C

290.00 °C. @ 760.00 mm Hg

Heavy Atom Count

Density

1.341

LogP

log Kow= 0.64

0.818

Decomposition

Appearance

Melting Point

130 °C

129.1 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 31 of 99 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 68 of 99 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H341 (98.53%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Hexamethyltungsten

Use Classification

Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

General Manufacturing Information

Interactions

Differences in the mode of action of caffeine and benzamide on DNA repair processes were studied in Chinese hamster lung fibroblast line V79 cells treated or not treated with N-methyl-N'-nitro-N-nitrosoguanidine. Post treatment with 2 mM caffeine or benzamide for 24 hr, following N-methyl-N'-nitro-N-nitrosoguanidine treatment, greatly increased cell lethality. In the presence of 50 uM deoxycytidine, caffeine had almost no effect on cell lethality. Benzamide induced cell lethality was not affected by the presence of deoxycytidine. Treatment with 2 mM caffeine or benzamide alone for 24 hours had no effect on cell lethality. When caffeine and benzamide were present simultaneously for 96 hr, cell lethality was greatly increased. This effect was eliminated in the presence of 50 uM deoxycytidine. Poly(ADP-ribose)polymerase activity of the cells was substantially inhibited by 2 mM benzamide; 2 to 5 mM caffeine had no detectable effect on the polymerase activity.

Dates

Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery

Sonia Huecas, Lidia Araújo-Bazán, Federico M Ruiz, Laura B Ruiz-Ávila, R Fernando Martínez, Andrea Escobar-Peña, Marta Artola, Henar Vázquez-Villa, Mar Martín-Fontecha, Carlos Fernández-Tornero, María L López-Rodríguez, José M AndreuPMID: 33908781 DOI: 10.1021/acs.jmedchem.0c02207

Abstract

Bacterial resistance to antibiotics makes previously manageable infections again disabling and lethal, highlighting the need for new antibacterial strategies. In this regard, inhibition of the bacterial division process by targeting key protein FtsZ has been recognized as an attractive approach for discovering new antibiotics. Binding of small molecules to the cleft between the N-terminal guanosine triphosphate (GTP)-binding and the C-terminal subdomains allosterically impairs the FtsZ function, eventually inhibiting bacterial division. Nonetheless, the lack of appropriate chemical tools to develop a binding screen against this site has hampered the discovery of FtsZ antibacterial inhibitors. Herein, we describe the first competitive binding assay to identify FtsZ allosteric ligands interacting with the interdomain cleft, based on the use of specific high-affinity fluorescent probes. This novel assay, together with phenotypic profiling and X-ray crystallographic insights, enables the identification and characterization of FtsZ inhibitors of bacterial division aiming at the discovery of more effective antibacterials.Beyond Basicity: Discovery of Nonbasic DENV-2 Protease Inhibitors with Potent Activity in Cell Culture

Nikos Kühl, Mila M Leuthold, Mira A M Behnam, Christian D KleinPMID: 33851839 DOI: 10.1021/acs.jmedchem.0c02042

Abstract

The viral serine protease NS2B-NS3 is one of the promising targets for drug discovery against dengue virus and other flaviviruses. The molecular recognition preferences of the protease favor basic, positively charged moieties as substrates and inhibitors, which leads to pharmacokinetic liabilities and off-target interactions with host proteases such as thrombin. We here present the results of efforts that were aimed specifically at the discovery and development of noncharged, small-molecular inhibitors of the flaviviral proteases. A key factor in the discovery of these compounds was a cellular reporter gene assay for the dengue protease, the DENV2proHeLa system. Extensive structure-activity relationship explorations resulted in novel benzamide derivatives with submicromolar activities in viral replication assays (EC0.24 μM), selectivity against off-target proteases, and negligible cytotoxicity. This structural class has increased drug-likeness compared to most of the previously published active-site-directed flaviviral protease inhibitors and includes promising candidates for further preclinical development.

Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide

Xuebao Wang, Kaiqi Wu, Longcheng Fang, Xiaojiao Yang, Nan Zheng, Zongxuan Du, Ying Lu, Zixin Xie, Zhiguo Liu, Zhigui Zuo, Faqing YePMID: 33774344 DOI: 10.1016/j.ejmech.2021.113362

Abstract

Signal transducer and activator of transcription 3 (STAT3) has been confirmed as an attractive therapeutic target for cancer therapy. Herein, we designed and synthesized a series of N-substituted Sulfamoylbenzamide STAT3 inhibitors based on small-molecule STAT3 inhibitor Niclosamide. Compound B12, the best active compound of this series, was identified as an inhibitor of IL-6/STAT3 signaling with an ICof 0.61-1.11 μM in MDA-MB-231, HCT-116 and SW480 tumor cell lines with STAT3 overexpression, by inhibiting the phosphorylation of STAT3 of Tyr705 residue and the expression of STAT3 downstream genes, inducing apoptosis and inhibiting the migration of cancer cells. Furthermore, in vivo study revealed that compound B12 suppressed the MDA-MB-231 xenograft tumor growth in nude mice at the dose of 30 mg/kg (i.g.), which has better antitumor activity than the positive control Niclosamide. More importantly, B12 is an orally bioavailable anticancer agent as a promising candidate for further development.

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities

Huajian Zhu, Wenlong Li, Wen Shuai, Yang Liu, Limei Yang, Yuchen Tan, Tiandong Zheng, Hong Yao, Jinyi Xu, Zheying Zhu, Dong-Hua Yang, Zhe-Sheng Chen, Shengtao XuPMID: 33676300 DOI: 10.1016/j.ejmech.2021.113316

Abstract

A series of novel N-benzylbenzamide derivatives were designed and synthesized as tubulin polymerization inhibitors. Among fifty-one target compounds, compound 20b exhibited significant antiproliferative activities with ICvalues ranging from 12 to 27 nM against several cancer cell lines, and possessed good plasma stability and satisfactory physicochemical properties. Mechanism studies demonstrated that 20b bound to the colchicine binding site and displayed potent anti-vascular activity. Notably, the corresponding disodium phosphate 20b-P exhibited an excellent safety profile with the LD

value of 599.7 mg/kg (i.v. injection), meanwhile, it significantly inhibited tumor growth and decreased microvessel density in liver cancer cell H22 allograft mouse model without obvious toxicity. Collectively, 20b and 20b-P are novel promising anti-tubulin agents with more druggable properties and deserve to be further investigated for cancer therapy.

LCC18, a benzamide-linked small molecule, ameliorates IgA nephropathy in mice

Shin-Ruen Yang, Kuo-Feng Hua, Akiko Takahata, Chung-Yao Wu, Chih-Yu Hsieh, Hsiao-Wen Chiu, Cheng-Hsu Chen, Debabrata Mukhopadhyay, Yusuke Suzuki, Shuk-Man Ka, Hsu-Shan Huang, Ann ChenPMID: 33373038 DOI: 10.1002/path.5609

Abstract

IgA nephropathy (IgAN), an immune complex-mediated process and the most common primary glomerulonephritis, can progress to end-stage renal disease in up to 40% of patients. Accordingly, a therapeutic strategy targeting a specific molecular pathway is urgently warranted. Aided by structure characterisation and target identification, we predicted that a novel ring-fused 6-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione (LCC18) targets the NLRP3 inflammasome, which participates in IgAN pathogenesis. We further developed biomarkers for the disease. We used two complementary IgAN models in C57BL/6 mice, involving TEPC-15 hybridoma-derived IgA, and in gddY mice. Moreover, we created specific cell models to validate therapeutic effects of LCC18 on IgAN and to explain its underlying mechanisms. IgAN mice benefited significantly from treatment with LCC18, showing dramatically improved renal function, including greatly reduced proteinuria and renal pathology. Mechanistic studies showed that the mode of action specifically involved: (1) blocking of the MAPKs/COX-2 axis-mediated priming of the NLRP3 inflammasome; (2) inhibition of ASC oligomerisation and NLRP3 inflammasome assembly by inhibiting NLRP3 binding to PKR, NEK7 and ASC; and (3) activation of autophagy. LCC18 exerts therapeutic effects on murine IgAN by differentially regulating NLRP3 inflammasome activation and autophagy induction, suggesting this new compound as a promising drug candidate to treat IgAN. © 2020 The Pathological Society of Great Britain and Ireland. Published by John Wiley & Sons, Ltd.Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives

Weerachai Phutdhawong, Apiwat Chuenchid, Thongchai Taechowisan, Jitnapa Sirirak, Waya S PhutdhawongPMID: 33809679 DOI: 10.3390/molecules26061653

Abstract

A series of novel coumarin-3-carboxamide derivatives were designed and synthesized to evaluate their biological activities. The compounds showed little to no activity against gram-positive and gram-negative bacteria but specifically showed potential to inhibit the growth of cancer cells. In particular, among the tested compounds, 4-fluoro and 2,5-difluoro benzamide derivatives (and

, respectively) were found to be the most potent derivatives against HepG2 cancer cell lines (IC

= 2.62-4.85 μM) and HeLa cancer cell lines (IC

= 0.39-0.75 μM). The activities of these two compounds were comparable to that of the positive control doxorubicin; especially, 4-flurobenzamide derivative (

) exhibited low cytotoxic activity against LLC-MK2 normal cell lines, with IC

more than 100 μM. The molecular docking study of the synthesized compounds revealed the binding to the active site of the CK2 enzyme, indicating that the presence of the benzamide functionality is an important feature for anticancer activity.

Hit-to-lead optimization on aryloxybenzamide derivative virtual screening hit against SIRT

Semih Yagci, Mahmut Gozelle, Selen Gozde Kaya, Yesim Ozkan, Ahmet Bugra Aksel, Filiz Bakar-Ates, Yasemin Dundar, Gokcen ErenPMID: 33360574 DOI: 10.1016/j.bmc.2020.115961

Abstract

Sirtuins (SIRTs) are a class of nicotinamide adenine dinucleotide (NAD)-dependent protein histone deacetylases (HDACs) that are evolutionarily conserved from bacteria to mammals. This group of enzymes catalyses the reversible deacetylation of lysine residues in the histones or non-histone substrates using NAD

as a cosubstrate. Numerous studies have demonstrated that the aberrant enzymatic activity of SIRTs has been linked to various diseases like diabetes, cancer, and neurodegenerative disorders. Previously, we performed a pharmacophore-based virtual screening campaign and an aryloxybenzamide derivative (1) displaying SIRT1/2 inhibitory effect was identified as a hit compound. In the current study, the hit-to-lead optimization on the hit compound was explored in order to improve the SIRT binding and inhibition. Fourteen compounds, ten of which were new, have been synthesized and subjected to in vitro biological evaluation for their inhibitory activity against SIRT1-3. By the structural modifications performed, a significant improvement was observed in selective SIRT1 inhibition for ST01, ST02, and ST11 compared to that of the hit compound. The highest SIRT2 inhibitory activity was observed for ST14, which was designed according to compatibility with pharmacophore model developed for SIRT2 inhibitors and thus, providing the interactions required with key residues in SIRT2 active site. Furthermore, ST01, ST02, ST11, and ST14 were subjected to in vitro cytotoxicity assay against MCF-7 human breast cancer cell line to determine the influence of the improvement in SIRT1/2 inhibition along with the structural modifications on the cytotoxic properties of the compounds. The cytotoxicity of the compounds was found to be correlated with their SIRT inhibitory profiles indicating the effects of SIRT1/2 inhibition on cancer cell viability. Overall, this study provides structural insights for further inhibitor improvement.

Structural basis for ligand recognition of the neuropeptide Y Y

Tingting Tang, Christin Hartig, Qiuru Chen, Wenli Zhao, Anette Kaiser, Xuefeng Zhang, Hui Zhang, Honge Qu, Cuiying Yi, Limin Ma, Shuo Han, Qiang Zhao, Annette G Beck-Sickinger, Beili WuPMID: 33531491 DOI: 10.1038/s41467-021-21030-9

Abstract

The human neuropeptide Y (NPY) Yreceptor (Y

R) plays essential roles in food intake, bone formation and mood regulation, and has been considered an important drug target for obesity and anxiety. However, development of drugs targeting Y

R remains challenging with no success in clinical application yet. Here, we report the crystal structure of Y

R bound to a selective antagonist JNJ-31020028 at 2.8 Å resolution. The structure reveals molecular details of the ligand-binding mode of Y

R. Combined with mutagenesis studies, the Y

R structure provides insights into key factors that define antagonistic activity of diverse antagonists. Comparison with the previously determined antagonist-bound Y

R structures identified receptor-ligand interactions that play different roles in modulating receptor activation and mediating ligand selectivity. These findings deepen our understanding about molecular mechanisms of ligand recognition and subtype specificity of NPY receptors, and would enable structure-based drug design.

Global genetic deletion of Ca

Simon Feseha, Tamara Timic Stamenic, Damon Wallace, Caesare Tamag, Lingling Yang, Jen Q Pan, Slobodan M TodorovicPMID: 33299036 DOI: 10.1038/s41598-020-78488-8

Abstract

We previously documented that the Ca3.3 isoform of T-type calcium channels (T-channels) is inhibited by clinically relevant concentrations of volatile anaesthetics, including isoflurane. However, little is understood about the functional role of Ca

3.3 channels in anaesthetic-induced hypnosis and underlying neuronal oscillations. To address this issue, we used Ca

3.3 knock-out (KO) mice and a panselective T-channel blocker 3,5-dichloro-N-[1-(2,2-dimethyltetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide (TTA-P2). We found that mutant mice injected with the vehicle showed faster induction of hypnosis than wild-type (WT) mice, while the percent isoflurane at which hypnosis and immobility occurred was not different between two genotypes. Furthermore, we found that TTA-P2 facilitated isoflurane induction of hypnosis in the Ca

3.3 KO mice more robustly than in the WT mice. Isoflurane-induced hypnosis following injections of TTA-P2 was accompanied with more prominent delta and theta EEG oscillations in the mutant mice, and reached burst-suppression pattern earlier when compared to the WT mice. Our findings point to a relatively specific value of Ca

3.3 channels in anaesthetic induced hypnosis. Furthermore, we propose that T-channel blockers may be further explored as a valuable adjunct to reducing the usage of potent volatile anaesthetics, thereby improving their safety.

Administration of a CXC Chemokine Receptor 2 (CXCR2) Antagonist, SCH527123, Together with Oseltamivir Suppresses NETosis and Protects Mice from Lethal Influenza and Piglets from Swine-Influenza Infection

Harshini K Ashar, Sivasami Pulavendran, Jennifer M Rudd, Prasanthi Maram, Mallika Achanta, Vincent T K Chow, Jerry R Malayer, Timothy A Snider, Narasaraju TeluguakulaPMID: 33453177 DOI: 10.1016/j.ajpath.2020.12.013